molecular formula C24H22N2O B12452781 [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone CAS No. 26580-48-3

[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone

Cat. No.: B12452781
CAS No.: 26580-48-3
M. Wt: 354.4 g/mol
InChI Key: QMVNBACYRVAZAO-UHFFFAOYSA-N
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Description

[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: is a complex organic compound with a unique structure that includes an isoquinoline core and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone typically involves multiple steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies on its mechanism of action are limited, but its effects are likely mediated through its functional groups and overall molecular conformation.

Comparison with Similar Compounds

[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of an isoquinoline core and a dimethylamino phenyl group in This compound sets it apart from these related compounds.

Properties

CAS No.

26580-48-3

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

[1-[4-(dimethylamino)phenyl]-1H-isoquinolin-2-yl]-phenylmethanone

InChI

InChI=1S/C24H22N2O/c1-25(2)21-14-12-19(13-15-21)23-22-11-7-6-8-18(22)16-17-26(23)24(27)20-9-4-3-5-10-20/h3-17,23H,1-2H3

InChI Key

QMVNBACYRVAZAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4

Origin of Product

United States

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